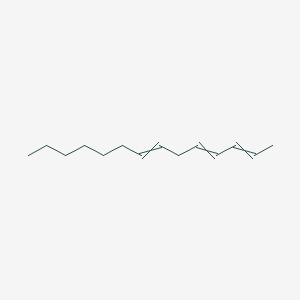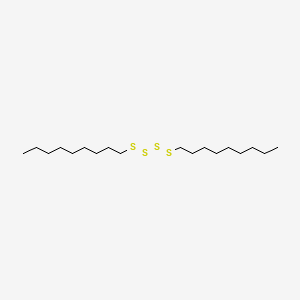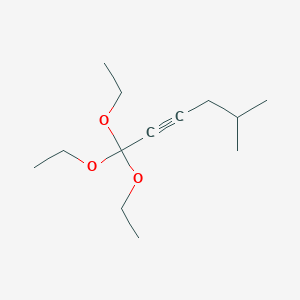
1,1,1-Triethoxy-5-methylhex-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethoxy-5-methylhex-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and three ethoxy groups attached to the same carbon atom. This compound is part of the alkyne family, which is known for its unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the ethoxy groups and the alkyne functionality makes this compound unique and of interest in various chemical applications .
Métodos De Preparación
The synthesis of 1,1,1-Triethoxy-5-methylhex-2-yne can be achieved through several synthetic routes. One common method involves the reaction of 5-methylhex-2-yne with triethoxymethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,1,1-Triethoxy-5-methylhex-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
1,1,1-Triethoxy-5-methylhex-2-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triethoxy-5-methylhex-2-yne involves its interaction with molecular targets through its alkyne and ethoxy functionalities. The alkyne group can participate in cycloaddition reactions, forming new ring structures, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1,1,1-Triethoxy-5-methylhex-2-yne can be compared with other similar compounds, such as:
1,1,1-Triethoxy-2-propyne: Similar structure but with a shorter carbon chain.
1,1,1-Triethoxy-3-butyne: Similar structure but with a different position of the alkyne group.
1,1,1-Triethoxy-4-pentyne: Similar structure but with a different carbon chain length. The uniqueness of this compound lies in its specific carbon chain length and the position of the alkyne group, which can influence its reactivity and applications.
Propiedades
Número CAS |
113485-85-1 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1,1,1-triethoxy-5-methylhex-2-yne |
InChI |
InChI=1S/C13H24O3/c1-6-14-13(15-7-2,16-8-3)11-9-10-12(4)5/h12H,6-8,10H2,1-5H3 |
Clave InChI |
ZJKWWTNGDIYITO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#CCC(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

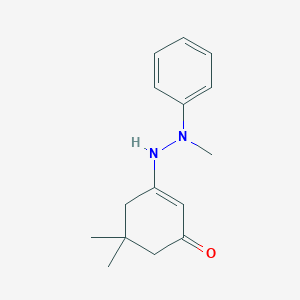

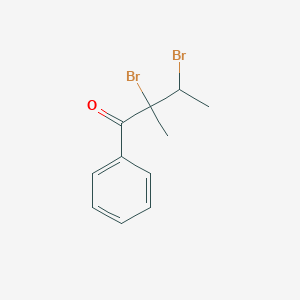
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
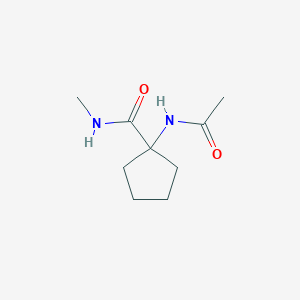
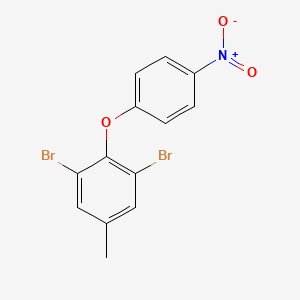
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
